molecular formula C15H9ClO B076771 10-Chloro-9-anthraldehyde CAS No. 10527-16-9

10-Chloro-9-anthraldehyde

Cat. No. B076771
CAS RN: 10527-16-9
M. Wt: 240.68 g/mol
InChI Key: SHYBXXMECBHHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 10-Chloro-9-anthraldehyde and related compounds involves specific chemical reactions to introduce the chloro group at the desired position on the anthracene ring. One method includes the Baeyer-Villiger oxidation of 10-methyl-9-anthraldehyde with hydrogen peroxide, which produces derivatives like 9-formyloxy-10-methylanthracene. This compound can undergo photochemical dimerization in solution upon exposure to light, demonstrating the reactivity of chloro-substituted anthracene derivatives in synthesis processes (Becker et al., 1988).

Molecular Structure Analysis

The molecular structure of chloro-substituted anthracene derivatives, including 10-Chloro-9-anthraldehyde, often displays significant features such as planarity and specific bond lengths indicative of conjugation and electronic effects of the chloro group. X-ray diffraction studies reveal detailed geometric parameters, providing a basis for understanding the electronic structure and reactivity (Yannoni et al., 1965).

Chemical Reactions and Properties

Chloro-substituted anthracenes participate in various chemical reactions, including photochemical processes and electrophilic aromatic substitution. For instance, photochemical reactions between anthracene and carbon tetrachloride can lead to chloro-substituted bichromophoric photoproducts, demonstrating the role of chloro groups in facilitating or directing such reactions (Chattopadhyay et al., 1995).

Physical Properties Analysis

The physical properties of 10-Chloro-9-anthraldehyde, such as solubility, melting point, and crystallinity, are influenced by the presence of the chloro group. These properties are crucial for its application in organic synthesis, materials science, and photophysical studies. Studies on similar compounds provide insights into how substituents affect these physical properties (Roberts, 1976).

Chemical Properties Analysis

The chemical properties of 10-Chloro-9-anthraldehyde, including its reactivity in electrophilic substitution and participation in coupling reactions, are central to its utility in organic synthesis and material science. The chloro group can direct further functionalization of the anthracene ring, enabling the synthesis of complex organic molecules and polymers (Kobayashi et al., 1990).

Scientific Research Applications

  • Carbonyl Olefination : Tewari and Gupta (1976) explored the reactions of semistabilized arsonium ylides with 9-anthrones and 9-anthraldehyde, leading to the formation of several hydroanthracenes and ethylenes. This study highlights the chemical's role in organic synthesis, particularly in carbonyl olefination processes (Tewari & Gupta, 1976).

  • Electroreduction Mechanism : Lasia and Rami (1987) investigated the electroreduction of 9-anthraldehyde in aprotic solvents. They found that the anion free radicals of 9-anthraldehyde undergo dimerization reactions, indicating its potential in electrochemical studies (Lasia & Rami, 1987).

  • Oxidation and Photochemical Dimerization : Becker et al. (1988) reported that oxidation of 10-methyl-9-anthraldehyde with hydrogen peroxide results in 9-formyloxy-10-methylanthracene, which dimerizes upon exposure to light. This study contributes to understanding the photochemical properties of anthraldehyde derivatives (Becker et al., 1988).

  • Antimalarial Amino Alcohols : Traxler et al. (1975) synthesized several anthracene amino alcohols, including compounds prepared from 10-chloro-9-anthraldehydes, and evaluated their antimalarial activity. This demonstrates its potential in medicinal chemistry (Traxler et al., 1975).

  • Photodimerization in Nanoreactors : Yang et al. (2020) showed that a metal–organic cage could encapsulate 9-anthraldehyde molecules, acting as a nanoreactor and catalyst for high conversion of single photodimers under air conditions (Yang et al., 2020).

  • Photooxidation Catalyzed by Gold Nanoparticles : Wee, Schmidt, and Scaiano (2012) found that the photooxidation of 9-anthraldehyde can be catalyzed by gold nanoparticles, leading to the formation of oxidation products like anthraquinone (Wee, Schmidt, & Scaiano, 2012).

Safety And Hazards

When handling 10-Chloro-9-anthraldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

10-Chloro-9-anthraldehyde’s potential applications extend to multiple fields, including medicine, materials science, and biochemistry . In materials science, 10-Chloro-9-anthraldehyde finds utility in synthesizing polymers and other materials .

properties

IUPAC Name

10-chloroanthracene-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYBXXMECBHHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049202
Record name 10-Chloro-9-anthraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Aldrich MSDS]
Record name 10-Chloroanthracene-9-carbaldehyde
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10025
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

10-Chloro-9-anthraldehyde

CAS RN

10527-16-9
Record name 10-Chloro-9-anthracenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10527-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Chloro-9-anthraldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Chloro-9-anthraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-chloroanthracene-9-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-CHLORO-9-ANTHRALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RQ1N54G12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Chloro-9-anthraldehyde
Reactant of Route 2
Reactant of Route 2
10-Chloro-9-anthraldehyde
Reactant of Route 3
Reactant of Route 3
10-Chloro-9-anthraldehyde
Reactant of Route 4
Reactant of Route 4
10-Chloro-9-anthraldehyde
Reactant of Route 5
Reactant of Route 5
10-Chloro-9-anthraldehyde
Reactant of Route 6
Reactant of Route 6
10-Chloro-9-anthraldehyde

Citations

For This Compound
47
Citations
JT Traxler, EP Lira, CW Huffman - Journal of Medicinal Chemistry, 1972 - ACS Publications
… methylide (prepared31 under N3 from ferf-BuOK-ierf-BuOH in THF and methyl triphenylphosphonium iodide in Et30) was added 1.20 g (5 mmoles) of 10chloro-9-anthraldehyde in …
Number of citations: 5 pubs.acs.org
SH Chang - Journal of Environmental Science International, 2008 - koreascience.kr
… (2-aminoethyl)amine and 10-chloro-9-anthraldehyde in EtOH. The structures of all reaction … TriS(2-aminoethyl)amine에 각각 anthracene-9-carboxaldehyde, 10-chloro-9-anthraldehyde…
Number of citations: 0 koreascience.kr
A Lakshmi, S Walker, NA Weir… - The Journal of Physical …, 1978 - ACS Publications
… -bromoanthracene, and 10-chloro-9-anthraldehyde. At 200 K … 9-bromoanthracene to 10-chloro-9-anthraldehyde should be … , and 10-chloro-9anthraldehyde in sequence of increasing …
Number of citations: 9 pubs.acs.org
WB Yuan, L Yan, RD Yang - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
… 10-Chloro-9-anthraldehyde, methanol, ethanol and CuCl 2 are available commercially and were used without further purification. 10-Chloro-9-anthraldehyde (0.5 mmol, 120.3 mg) and …
Number of citations: 2 scripts.iucr.org
M Lakshmipathi, AI Sk, PK Kundu… - Crystal Growth & …, 2023 - ACS Publications
… Here, we report long acicular acylhydrazone crystals (Ac) derived from 4-nitro benzhydrazide and 10-chloro-9-anthraldehyde. The crystal exhibited dual mechanical responses such as …
Number of citations: 0 pubs.acs.org
권영환, 김성남, 황용구, 장승현, 홍원지, 왕휘… - cheric.org
… 초록 Crown ether containing anthracene was synthesized by 4-amino benzocrown ether and 10-chloro-9-anthraldehyde. The other crown ether was also prepared by methylamino …
Number of citations: 2 www.cheric.org
IM Lockhart, SA Foard - Journal of Medicinal Chemistry, 1972 - ACS Publications
… methylide (prepared31 under N3 from ferf-BuOK-ierf-BuOH in THF and methyl triphenylphosphonium iodide in Et30) was added 1.20 g (5 mmoles) of 10chloro-9-anthraldehyde in …
Number of citations: 10 pubs.acs.org
EJ Shin, SH Lee - Bulletin of the Korean Chemical Society, 2002 - koreascience.kr
… 10Methyl-9-anthraldehyde, 10-chloro-9-anthraldehyde, 4picoline, triphenylphosphine, piperidine, and methyl iodide (Aldrich) were used as received. Cyclohexane and aceto nitrile (…
Number of citations: 18 koreascience.kr
EF Hilinski, JM Masnovi, JK Kochi… - Journal of the American …, 1984 - ACS Publications
… The addition of trifluoroacetic acid [30% by volume for anthracene, 10-chloro-9anthraldehyde, 9-anthraldehyde, and methyl 9-anthroate and 60% by volume for 9-cyanoanthracene and …
Number of citations: 111 pubs.acs.org
G Pelosi, S Pinelli, F Bisceglie - Compounds, 2022 - mdpi.com
… First, 10-chloro-9-anthraldehyde (0.2676 g, 1.11 mmol) together with 4-methyl-3-… Then, 10 mL of ethyl acetate was added, a solvent in which 10-chloro-9-anthraldehyde is very soluble, …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.